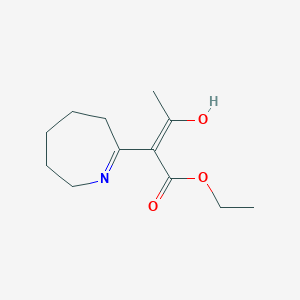![molecular formula C14H7ClF3N3O2 B1418284 3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-01-9](/img/structure/B1418284.png)
3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Übersicht
Beschreibung
3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a complex organic compound with potential applications across various scientific fields. Its intricate structure and chemical properties make it an interesting subject of study in chemistry, biology, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one involves multiple steps, typically starting with the appropriate pyridine and chlorophenyl derivatives. The general route includes:
Nucleophilic substitution: to introduce the trifluoromethyl group.
Cyclization reactions: to form the oxadiazole ring.
Final coupling steps: to connect the pyridine and oxadiazole moieties.
Reaction conditions often involve specific catalysts, controlled temperatures, and solvent environments tailored to optimize yield and purity.
Industrial Production Methods
For large-scale production, an optimized synthetic route focusing on cost-efficiency, scalability, and environmental safety is employed. Techniques like continuous flow synthesis and green chemistry principles can enhance industrial viability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically involving reagents like potassium permanganate or hydrogen peroxide under controlled conditions, leading to various oxidized derivatives.
Reduction: : Reduction reactions, using agents like lithium aluminum hydride, can modify specific functional groups without breaking the core structure.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible at different positions on the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, alkylating agents.
Major Products Formed
The major products from these reactions vary but often include modified oxadiazole derivatives, potentially with altered biological activities or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various functionalization, making it a valuable tool in organic synthesis.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, affecting pathways significant in disease mechanisms. Its trifluoromethylphenyl group is particularly notable for its impact on biological activity.
Medicine
In medicine, research explores its potential as an active pharmaceutical ingredient (API). Its structural features may contribute to the development of novel therapeutics targeting specific diseases or conditions.
Industry
Industrial applications include its use as a starting material or catalyst in the synthesis of polymers, agrochemicals, and advanced materials. Its chemical stability and reactivity profile make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism by which 3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is particularly influential, often enhancing binding affinity and selectivity. The pathways involved can include inhibition of specific enzymes, modulation of receptor activities, or interference with cellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Comparing 3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one to similar compounds highlights its unique features:
3-[4-(2,2-Difluoroethyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one: : Similar structure but with different substituents affecting biological activity.
3-[4-(4-Chlorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one:
3-[4-(4-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one: : Subtle differences in the position of substituents impacting its overall properties.
The presence of the trifluoromethyl group and specific ring structures set this compound apart, offering unique reactivity and potential in various scientific applications.
Eigenschaften
IUPAC Name |
3-[4-[4-chloro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-8-1-2-9(10(6-8)14(16,17)18)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHCMDCSGBEHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)
![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)



![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)
![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)






![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)
